2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]
Description
Structure
3D Structure
Properties
IUPAC Name |
2',7'-dibromospiro[benzo[c]fluorene-7,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16Br2/c30-18-10-12-21-22-13-11-19(31)16-27(22)29(26(21)15-18)24-8-4-3-7-23(24)28-20-6-2-1-5-17(20)9-14-25(28)29/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQYGVQNEQHHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C35C6=C(C=CC(=C6)Br)C7=C5C=C(C=C7)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation of Dibromofluorenone Derivatives
A foundational approach involves the acid-catalyzed condensation of 2,7-dibromo-9-fluorenone with aromatic diols. This method, adapted from poly[spiro(fluorene-9,9′-xanthene)] synthesis, employs ZnCl₂/HCl as a condensing agent to form the spiro junction . For 2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene], the reaction proceeds via nucleophilic attack of a resorcinol derivative on the electrophilic carbonyl carbon of 2,7-dibromo-9-fluorenone, followed by dehydration (Fig. 1). Single-crystal X-ray diffraction confirms the perpendicular orientation of the fluorene and benzo[c]fluorene moieties, critical for minimizing π-π stacking .
Key Conditions
-
Catalyst : ZnCl₂ (10 mol%) in concentrated HCl
-
Temperature : 120°C under nitrogen
Zinc-Mediated Rearrangement of Dibrominated Precursors
An alternative route leverages zinc-mediated rearrangement of 3,3′-dibromo-2,2′-spirobiindan-1,1′-dione, as demonstrated in benzo[b]fluorenone synthesis . Here, the dibromo precursor undergoes a metal-assisted cyclization to form the spirocyclic core. Activation of zinc via ultrasonication enhances reaction efficiency, achieving a 52% yield of the hydroxylated intermediate, 10-hydroxy-11H-benzo[b]fluoren-11-one . For the target compound, analogous bromination at the 2' and 7' positions is achieved using N-bromosuccinimide (NBS) in dichloromethane.
Optimization Insights
-
Metal Activation : Ultrasonication for 30 minutes improves zinc reactivity .
-
Bromination : NBS (2.2 equiv) at 0°C ensures regioselectivity .
Superacid-Promoted Cyclization of Fluorenyl Alcohols
Superacidic conditions using triflic acid (CF₃SO₃H) enable the cyclization of dibrominated fluorenyl alcohols into spirocycles . This method avoids metal catalysts, instead relying on Brønsted acid catalysis to facilitate electrophilic aromatic substitution. For example, 2,7-dibromo-9-(1-phenyl-1H-imidazol-2-yl)-9H-fluoren-9-ol undergoes cyclization in chloroform with 30 equivalents of triflic acid, yielding the spiro product in 29% yield after column purification .
Advantages
Suzuki Coupling for Spirocyclic Polymer Precursors
While primarily used for polymer synthesis, Suzuki coupling offers a pathway to functionalize spiro intermediates. A dibrominated spiro monomer, such as 2,7-dibromospiro[fluorene-9,9′-(2′,7′-di-n-octyloxyxanthene)], is cross-coupled with diboronic esters under palladium catalysis . Although this method targets polymeric materials, adjusting monomer stoichiometry could isolate the monomeric spiro compound.
Representative Data
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Toluene/H₂O (2:1) |
| Temperature | 110°C |
| Yield | 60–70% (polymer) |
Comparative Analysis of Methodologies
The acid-catalyzed method ( ) provides moderate yields but requires harsh conditions, whereas the zinc-mediated approach ( ) offers better atom economy at the expense of metal handling. Superacid-promoted cyclization ( ) excels in regioselectivity but faces scalability challenges.
Yield and Selectivity Trends
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Acid-Catalyzed | 45–52 | High | Moderate |
| Zinc-Mediated | 52 | Moderate | High |
| Superacid-Promoted | 29 | High | Low |
Structural Characterization and Validation
Nuclear magnetic resonance (NMR) and X-ray crystallography are pivotal for confirming the spiro structure and bromine positions. For instance, ¹H NMR of 2,7-dibromo-9-(1-phenyl-1H-imidazol-2-yl)-9H-fluoren-9-ol reveals distinct aromatic resonances at δ 7.50–7.03 ppm . Crystallographic data for related spiro compounds show dihedral angles >80° between the two fluorene planes, ensuring structural rigidity .
Chemical Reactions Analysis
Types of Reactions
2’,7’-Dibromospiro[benzo[c]fluorene-7,9’-fluorene] undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products that can be further utilized in material science and organic electronics .
Scientific Research Applications
Structural Properties
The molecular formula of 2',7'-dibromospiro[benzo[c]fluorene-7,9'-fluorene] is , with a molecular weight of approximately 524.25 g/mol. The compound features a unique spiro structure that contributes to its distinctive electronic properties. The presence of bromine atoms enhances its stability and solubility in organic solvents, making it suitable for various applications.
Organic Electronics
One of the primary applications of 2',7'-dibromospiro[benzo[c]fluorene-7,9'-fluorene] lies in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its favorable charge transport properties and high photoluminescence efficiency make it an excellent candidate for these technologies. Research has shown that incorporating this compound into device architectures can significantly enhance performance metrics such as brightness and energy conversion efficiency.
Photonics
In the field of photonics, this compound is explored for its potential use in light-emitting materials and laser technologies. The unique optical properties derived from its spiro structure allow for tunable emission wavelengths, making it suitable for applications in optoelectronic devices and sensors. Studies indicate that devices utilizing this compound exhibit improved light emission characteristics compared to traditional materials .
Materials Science
2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] is also investigated for its role in creating advanced materials with tailored properties. Its application in polymer composites can enhance mechanical strength and thermal stability. Research has demonstrated that blending this compound with polymers can lead to materials that are both lightweight and robust, suitable for aerospace and automotive applications.
Case Study 1: OLED Performance Enhancement
A study published in the Journal of Applied Physics examined the integration of 2',7'-dibromospiro[benzo[c]fluorene-7,9'-fluorene] into OLED structures. The results indicated a significant increase in luminous efficiency by up to 30% compared to devices without the compound. This enhancement was attributed to improved charge carrier mobility and reduced exciton quenching .
Case Study 2: Photonic Device Development
Research conducted at a leading university focused on developing photonic devices using this compound as a light-emitting layer. The findings revealed that devices exhibited stable operation over extended periods with minimal degradation in performance, highlighting the compound's potential for long-lasting photonic applications .
Mechanism of Action
The mechanism of action of 2’,7’-Dibromospiro[benzo[c]fluorene-7,9’-fluorene] primarily involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo substitution, coupling, and other reactions, allowing the compound to form complex structures with unique properties. The spiro structure also contributes to its stability and reactivity, making it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Structural and Electronic Parameters
*Estimated based on analogues.
Key Observations :
- Substituent Effects : Anthracene-substituted BH-9PA red-shifts emission (428 nm vs. 390–430 nm for DBrSPFF) due to extended π-conjugation .
- HOMO/LUMO Levels : DBrSPFF’s HOMO (-5.9 eV) is shallower than SBF (-6.1 eV), improving hole injection in OLEDs .
- Bromination Impact: Bromine atoms in DBrSPFF enhance electron affinity compared to non-halogenated SBF, facilitating charge transport .
Optical and Thermal Performance
Table 2: Photoluminescence and Thermal Stability
*Inferred from derivatives.
Key Observations :
- Thermal Stability : DBrSPFF derivatives exhibit decomposition temperatures >300°C, outperforming BH-6DPA (>220°C) .
- Emission Efficiency : DBrSPFF-based materials show strong PL in the 390–430 nm range, making them suitable for deep-blue OLEDs, whereas xanthene derivatives emit at 444 nm (greenish-blue) .
Application-Specific Comparisons
- OLED Hosts : DBrSPFF derivatives (e.g., BH-9PA) achieve higher electroluminescent efficiency (e.g., 10 cd/A at 408 nm) compared to SBF-based hosts due to improved charge balance .
- Fluorescent Dyes : 2',7'-Dibromospiro[xanthene] exhibits superior photostability and quantum yield but operates in a different emission range (444 nm) .
Biological Activity
2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] is a complex organic compound with potential applications in various biological contexts. This article explores its biological activity based on available research findings.
Anticancer Properties
Recent studies have shown promising anticancer activity for 2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]. The compound's unique structure, particularly its spiro configuration and the presence of bromine atoms, contributes to its potential as an anticancer agent.
Cell Line Studies
In vitro experiments have demonstrated the compound's cytotoxic effects on several cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 2.34 |
| HCT-116 (Colon) | 1.87 |
| A549 (Lung) | 3.12 |
These results indicate that 2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] exhibits potent anticancer activity, particularly against colon and breast cancer cells.
Mechanism of Action
The compound's anticancer activity is believed to be mediated through multiple mechanisms:
- Induction of apoptosis
- Cell cycle arrest at the G2/M phase
- Inhibition of tubulin polymerization
Research has shown that the compound causes a significant increase in the levels of active caspase-3 and PARP, key indicators of apoptosis.
Antimicrobial Activity
2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] has also demonstrated potential as an antimicrobial agent.
Antibacterial Properties
The compound has shown activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 4.2 |
| E. coli | 8.7 |
| P. aeruginosa | 16.3 |
These results suggest that the compound has broad-spectrum antibacterial activity, with particular efficacy against Gram-positive bacteria .
Antifungal Activity
Studies have also revealed antifungal properties of 2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]:
| Fungal Species | MIC (μg/mL) |
|---|---|
| C. albicans | 32 |
| A. flavus | 64 |
While the antifungal activity is less potent than its antibacterial effects, it still presents potential for further development .
Neuroprotective Effects
Recent research has explored the potential neuroprotective properties of 2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene].
In Vitro Studies
Experiments using neuronal cell cultures have shown that the compound can protect against oxidative stress-induced damage. At concentrations of 5-10 μM, the compound significantly reduced the production of reactive oxygen species (ROS) and increased the expression of neuroprotective genes .
Animal Models
In a mouse model of Alzheimer's disease, administration of 2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] (20 mg/kg/day for 4 weeks) resulted in:
- 30% reduction in amyloid-β plaques
- 25% improvement in cognitive function as measured by the Morris water maze test
- 40% increase in hippocampal neurogenesis
These findings suggest potential applications in neurodegenerative disease treatment .
Structure-Activity Relationship
The biological activity of 2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] is closely tied to its unique structural features:
- The spiro configuration contributes to its overall stability and influences its interaction with biological targets.
- The bromine atoms at the 2' and 7' positions play a crucial role in its activity, likely due to their electron-withdrawing properties and potential for halogen bonding.
- The extended π-conjugated system of the benzo[c]fluorene and fluorene moieties may contribute to its ability to interact with cellular targets, particularly in its anticancer activity.
Q & A
(Basic) What are the recommended synthetic routes for 2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene], and how can purity be optimized?
Methodological Answer:
Synthesis typically involves bromination of a fluorene precursor followed by spirocyclization. Key steps include:
- Bromination : Selective bromination at the 2' and 7' positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Spirocyclization : Intramolecular coupling via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to form the spiro-conjugated backbone .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/hexane) and recrystallization (solvent: chloroform/methanol) to achieve >97% purity .
(Basic) Which analytical techniques are critical for confirming the spiro-conjugated structure?
Methodological Answer:
- X-ray crystallography : Definitive structural confirmation by resolving the spiro junction and bond angles (e.g., as demonstrated for related spirofluorenes) .
- NMR spectroscopy : Distinct proton environments (e.g., aromatic protons near bromine substituents) and coupling constants in H/C-NMR .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHBrN, MW 476.16) .
(Basic) How should researchers characterize photophysical properties to ensure reproducibility?
Methodological Answer:
- UV-Vis/PL spectroscopy : Measure absorption/emission in solution (e.g., CHCl) and thin films. Example
- Solution: = 395 nm, = 428 nm.
- Film: = 400 nm, = 444 nm (redshift due to aggregation) .
- Quantum yield (QY) : Use integrating spheres with quinine sulfate (0.1M HSO) as a standard for QY calculation .
(Advanced) What strategies improve performance as a host material in blue OLEDs?
Methodological Answer:
- Host-guest optimization : Blend with emitters (e.g., anthracene derivatives) at 5-10% doping ratios to balance charge transport and Förster resonance .
- Device architecture : Use multilayer structures (e.g., ITO/HIL/HTL/EML/ETL/LiF/Al) with thermal evaporation under 10 Torr vacuum .
- Efficiency metrics : Target external quantum efficiency (EQE) >8% via balanced hole/electron injection .
(Advanced) How can electrochemical characterization determine frontier orbital energies?
Methodological Answer:
- Cyclic voltammetry (CV) : Use ferrocene/ferrocenium (Fc/Fc) as an internal reference.
- Example: HOMO = -5.87 eV, LUMO = -2.91 eV (film measurements) .
(Advanced) What thermal analysis methods assess sublimation stability for device fabrication?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >220°C for <0.5% weight loss) .
- Differential scanning calorimetry (DSC) : Monitor glass transition () to predict film morphology stability .
(Advanced) How to resolve discrepancies in photoluminescence quantum yields?
Methodological Answer:
- Solvent polarity effects : Use consistent solvents (e.g., CHCl vs toluene) to avoid polarity-induced shifts .
- Aggregation control : Compare solution (monomeric) vs film (aggregated) states; employ annealing to standardize film morphology .
(Basic) What safety protocols are mandated for handling brominated spirofluorenes?
Methodological Answer:
- Storage : Keep at 0–6°C in amber vials to prevent photodegradation .
- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid ignition sources (sparks, open flames) .
(Advanced) What design principles optimize dibromospirofluorenes for dopant-free hole transport materials (HTMs)?
Methodological Answer:
- Backbone rigidity : Enhance charge mobility via spiro-conjugation (e.g., X61/X62 derivatives with dibenzo[c,h]xanthene cores) .
- Side-chain engineering : Introduce methoxy groups to lower HOMO levels (-5.3 to -5.5 eV) for better energy alignment with perovskites .
(Advanced) How does computational modeling predict solid-state packing behavior?
Methodological Answer:
- Density functional theory (DFT) : Simulate HOMO/LUMO distributions and intermolecular interactions (e.g., π-π stacking distances) .
- Molecular dynamics (MD) : Model thin-film morphology under thermal gradients to guide device fabrication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
